Comparative LogP and Lipophilicity: Enhanced Membrane Permeability Relative to Unsubstituted Cyclohexane-1,3-dione
The introduction of a benzyl group at the C2 position substantially increases the calculated LogP of 2-benzylcyclohexane-1,3-dione compared to the parent cyclohexane-1,3-dione, reflecting enhanced lipophilicity that can influence compound partitioning, membrane permeability, and chromatographic behavior in medicinal chemistry applications .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.17 (calculated) |
| Comparator Or Baseline | Cyclohexane-1,3-dione (CAS 504-02-9): approximately -0.1 to 0.2 (estimated from structural analogues) |
| Quantified Difference | Increase of approximately 2.0–2.3 LogP units |
| Conditions | Calculated/predicted value; no experimental LogP data identified in available literature |
Why This Matters
This pronounced lipophilicity difference directly informs solvent selection, reverse-phase chromatography method development, and preliminary assessments of compound suitability for cell-based assays where passive membrane diffusion is required.
